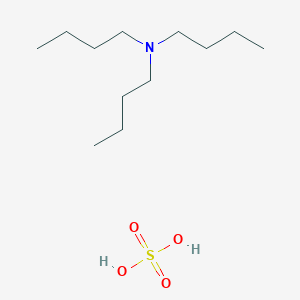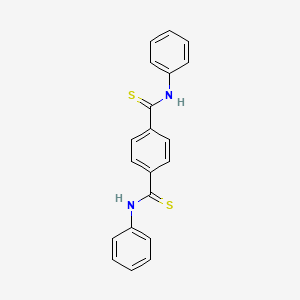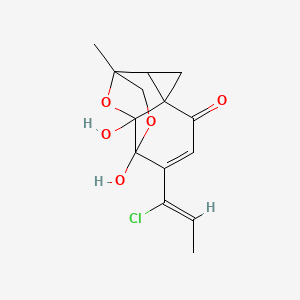
Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)- is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features two chlorine atoms, a methoxy group, and a phenylmethoxy group, making it a unique and interesting subject for research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves multiple steps, starting from readily available starting materials. For Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)-, the synthetic route may include:
Nitrification: The starting material undergoes nitrification with nitric acid to prepare an intermediate nitro compound.
Hydrogenation: The nitro compound is then subjected to hydrogenation to form an aniline derivative.
Carbamidation: The aniline derivative reacts with triphosgene and cyanamide to form a phenyl cyano carbamide intermediate.
Cyclohydrolysis: The intermediate undergoes cyclohydrolysis with phosphorus pentachloride and phosphorus oxychloride to yield the final quinazoline derivative.
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted quinazolines, quinazolinones, and amino derivatives, each with distinct biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)- involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to active sites and blocking the enzyme’s activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or reduction of inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-4,6,7-trimethoxyquinazoline
- 2-chloro-6,7-dimethoxy-4(3H)-quinazolinone
- 2,4-diamino-6,7-dimethoxy quinazolines
- 2-chloro-4-(3-bromoanilino)-6,7-dimethoxyquinazoline
Uniqueness
Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both methoxy and phenylmethoxy groups, along with chlorine atoms, makes it a versatile compound for various applications .
Propiedades
Número CAS |
60548-01-8 |
|---|---|
Fórmula molecular |
C16H12Cl2N2O2 |
Peso molecular |
335.2 g/mol |
Nombre IUPAC |
2,4-dichloro-7-methoxy-6-phenylmethoxyquinazoline |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-21-13-8-12-11(15(17)20-16(18)19-12)7-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Clave InChI |
FGRSGWZVPUFPIA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)N=C(N=C2Cl)Cl)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14602243.png)



![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14602256.png)








![9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B14602314.png)
